molecular formula C9H20O2 B052112 2-Butyl-2-ethyl-1,3-propanediol CAS No. 115-84-4

2-Butyl-2-ethyl-1,3-propanediol

Cat. No. B052112
Key on ui cas rn: 115-84-4
M. Wt: 160.25 g/mol
InChI Key: DSKYSDCYIODJPC-UHFFFAOYSA-N
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Patent
US06369281B1

Procedure details

BEPD was prepared by a semi-batch process out of 2-ethylhexanal (2-EH), having a purity of over 90 weight-%, and formaline. The concentration of the formaline aqueous solution was 37 weight-% HCHO and it contained 10 weight-% CH3OH. First, 1207 g (9.225 moles) of 2-EH and 1911 g (23.546 moles) of HCHO were fed into the reactor to make up the reaction mixture, after which 927 g (11.125 moles) in total of sodium hydroxide was fed into the reaction mixture. The concentration of the sodium hydroxide aqueous solution was 48 weight-%, and it was fed for 6 hours at three input rates, namely 93 g/h (1.1161 moles per hour) during the first hour of the reaction (beginning at time T1), 135 g/h of NaOH (1.6201 moles/h; beginning at time T2) during the following two hours and, finally, 188 g/h (2.2562 moles/h; beginning at time T3) during the third to the 6th hour.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1207 g
Type
reactant
Reaction Step Six
Name
Quantity
1911 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH:4]=[O:5])[CH3:2].[CH2:10]=[O:11].[OH-].[Na+]>CO>[CH3:9][CH2:8][CH2:7][CH2:6][C:3]([CH2:10][OH:11])([CH2:4][OH:5])[CH2:1][CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C=O)CCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Six
Name
Quantity
1207 g
Type
reactant
Smiles
C(C)C(C=O)CCCC
Step Seven
Name
Quantity
1911 g
Type
reactant
Smiles
C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CCCCC(CC)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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